molecular formula C19H16BrNOS B4933118 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide

Cat. No.: B4933118
M. Wt: 386.3 g/mol
InChI Key: PDIOUGFRESPBQT-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide is an organic compound with the molecular formula C19H16BrNOS and a molecular weight of 386.31 g/mol . This compound is characterized by the presence of a bromophenyl group, a naphthyl group, and a sulfanylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide typically involves the reaction of 3-bromobenzyl chloride with sodium sulfide to form 3-bromobenzyl sulfide. This intermediate is then reacted with N-naphthalen-1-ylacetamide under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and naphthyl groups may interact with biological receptors or enzymes, leading to modulation of their activity. The sulfanylacetamide moiety can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide include:

These compounds share structural similarities but may exhibit different reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNOS/c20-16-8-3-5-14(11-16)12-23-13-19(22)21-18-10-4-7-15-6-1-2-9-17(15)18/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIOUGFRESPBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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